molecular formula C23H19NO5 B3584073 phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate

phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B3584073
M. Wt: 389.4 g/mol
InChI Key: CGIHJEDJWZOWFW-NTEUORMPSA-N
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Description

Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a hydroxy group, and a methoxyphenyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate can be achieved through a series of chemical reactions. One common method involves the reaction of 4-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield primary or secondary alcohols .

Scientific Research Applications

Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

phenyl 2-hydroxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-18-11-7-16(8-12-18)9-14-22(26)24-17-10-13-20(21(25)15-17)23(27)29-19-5-3-2-4-6-19/h2-15,25H,1H3,(H,24,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHJEDJWZOWFW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate

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